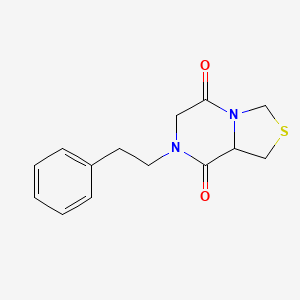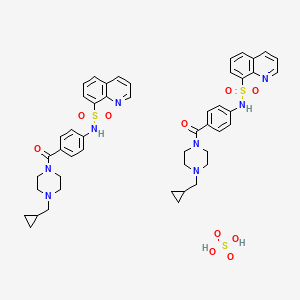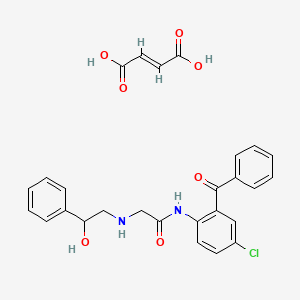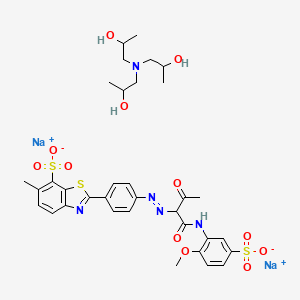
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a heterocyclic compound that belongs to the class of dibenzo triazonines This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid . The intermediate product is then treated with chloroacetic acid and polyphosphoric acid (PPA) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazonine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the methyl group.
6-Methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that are not observed in similar compounds.
属性
CAS 编号 |
103686-90-4 |
|---|---|
分子式 |
C21H16ClN3 |
分子量 |
345.8 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C21H16ClN3/c1-14-23-18-12-11-16(22)13-17(18)21(15-7-3-2-4-8-15)25-20-10-6-5-9-19(20)24-14/h2-13,25H,1H3 |
InChI 键 |
XRZFAFKTQXMKCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















